molecular formula C10H15NO2 B13234753 Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate

Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate

Cat. No.: B13234753
M. Wt: 181.23 g/mol
InChI Key: IOBJQYWNKDFCPH-UHFFFAOYSA-N
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Description

Methyl spiro[azetidine-3,3’-bicyclo[310]hexane]-2-carboxylate is a unique compound characterized by its spiro-fused bicyclic structureThe molecular formula of this compound is C₁₀H₁₅NO₂, and it has a molecular weight of 181.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate typically involves a three-component organocatalytic reaction. This reaction includes the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes . The azomethine ylides are generated in situ via the condensation of aromatic compounds such as isatins and acenaphthenequinone with benzylamines . The reaction conditions often involve the use of bifunctional squaramide-based organocatalysts, which facilitate the formation of the desired spiro-fused cycloadducts with high diastereoselectivity and yields up to 91% .

Industrial Production Methods

While specific industrial production methods for Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of azetidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: C10H15NO2C_{10}H_{15}NO_2 with a molecular weight of approximately 181.23 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Synthesis Methods

The synthesis of spirocyclic compounds, including this compound, typically involves several methods such as:

  • Cycloaddition Reactions : Utilizing [3 + 2] cycloaddition strategies to form the core structure.
  • Ring Contraction Techniques : Methods that allow for the formation of spirocyclic structures through ring contraction processes.

Recent studies have highlighted various synthetic routes that yield high enantioselectivity and yield, making these compounds suitable for further biological evaluation .

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of certain pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

This compound has shown promise in cancer research. Preliminary studies indicate that it may act as a fatty acid synthase (FASN) inhibitor, which is crucial in cancer metabolism . The inhibition of FASN can lead to decreased tumor growth and improved sensitivity to chemotherapy drugs.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Method : Disk diffusion method against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus.
  • Anticancer Mechanism Investigation :
    • Objective : To investigate the effect of the compound on cancer cell lines.
    • Method : MTT assay to assess cell viability in the presence of varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed in breast cancer cell lines, indicating potential anticancer properties.

Data Table: Biological Activity Summary

Biological ActivityMethodologyResults
AntimicrobialDisk diffusion assayInhibition against E. coli and S. aureus
AnticancerMTT assayDose-dependent cytotoxicity in cancer cells

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-6-2-7(6)4-10/h6-8,11H,2-5H2,1H3

InChI Key

IOBJQYWNKDFCPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CC3CC3C2)CN1

Origin of Product

United States

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